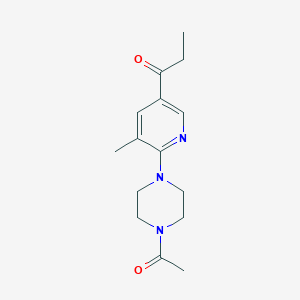

1-(6-(4-Acetylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-one

Beschreibung

1-(6-(4-Acetylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-one is a heterocyclic compound featuring a pyridine core substituted with a 4-acetylpiperazine group and a methyl group at positions 6 and 5, respectively. This compound is structurally related to pharmacologically active piperazine derivatives, which are often explored for their roles in central nervous system (CNS) targeting, enzyme inhibition, or receptor modulation .

Eigenschaften

Molekularformel |

C15H21N3O2 |

|---|---|

Molekulargewicht |

275.35 g/mol |

IUPAC-Name |

1-[6-(4-acetylpiperazin-1-yl)-5-methylpyridin-3-yl]propan-1-one |

InChI |

InChI=1S/C15H21N3O2/c1-4-14(20)13-9-11(2)15(16-10-13)18-7-5-17(6-8-18)12(3)19/h9-10H,4-8H2,1-3H3 |

InChI-Schlüssel |

MXARWQPHHYTEIJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)C1=CN=C(C(=C1)C)N2CCN(CC2)C(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 1-(6-(4-Acetylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-on beinhaltet in der Regel mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Piperazinrings: Der Piperazinring wird durch Reaktion von Ethylendiamin mit einem geeigneten Dihaloalkan unter basischen Bedingungen synthetisiert.

Acetylierung: Der Piperazinring wird dann mit Essigsäureanhydrid oder Acetylchlorid in Gegenwart einer Base wie Pyridin acetyliert.

Bildung des Pyridinrings: Der Pyridinring wird durch eine Kondensationsreaktion mit einem geeigneten Aldehyd und Ammoniak oder einem Amin eingeführt.

Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung des acetylierten Piperazins mit dem Pyridinderivat unter katalytischen Bedingungen, um die Zielverbindung zu bilden.

Industrielle Produktionsverfahren können die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und der Einsatz von Katalysatoren, umfassen, um Ausbeute und Reinheit zu verbessern.

Analyse Chemischer Reaktionen

1-(6-(4-Acetylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-on durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende N-Oxide zu bilden.

Reduktion: Reduktionsreaktionen mit Reagenzien wie Lithiumaluminiumhydrid können die Carbonylgruppe in einen Alkohol umwandeln.

Hydrolyse: Die Acetylgruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden, um das entsprechende Amin zu ergeben.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel (z. B. Dichlormethan, Ethanol), Katalysatoren (z. B. Palladium auf Kohlenstoff) und spezifische Temperatur- und pH-Bedingungen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

1-(6-(4-Acetylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es wird als Baustein bei der Synthese von pharmazeutischen Verbindungen verwendet, insbesondere von solchen, die auf neurologische Erkrankungen abzielen.

Biologische Studien: Die Verbindung wird auf ihr Potenzial als Acetylcholinesterase-Inhibitor untersucht, was für die Behandlung der Alzheimer-Krankheit relevant ist.

Chemische Biologie: Es dient als Sonde bei der Untersuchung der Wechselwirkungen von Piperazinderivaten mit biologischen Zielstrukturen.

Industrielle Anwendungen: Die Verbindung wird bei der Entwicklung von Agrochemikalien und anderen Industriechemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von 1-(6-(4-Acetylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. So bindet es beispielsweise als Acetylcholinesterase-Inhibitor an die aktive Stelle des Enzyms, verhindert den Abbau von Acetylcholin und verstärkt so die cholinerge Neurotransmission . Diese Wirkung ist im Zusammenhang mit neurodegenerativen Erkrankungen entscheidend, bei denen die cholinerge Signalübertragung beeinträchtigt ist.

Wirkmechanismus

The mechanism of action of 1-(6-(4-Acetylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is crucial in the context of neurodegenerative diseases where cholinergic signaling is impaired.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in substituents, electronic properties, and biological activities. Below is a detailed analysis:

Core Pyridine Derivatives with Piperazine Substituents

- Compound 21 (RTB70) :

- Replaces the acetylpiperazine group with a 3-chloro-5-(trifluoromethyl)pyridinyl-piperazine moiety.

- Features a thiophene-thioether side chain instead of a simple propan-1-one.

- Leniolisib (INN): Structure: 1-[(3S)-3-({6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl}amino)pyrrolidin-1-yl]propan-1-one . Key Differences:

- Contains a bicyclic pyridopyrimidine system fused with a pyrrolidine ring.

- The propan-1-one group is part of a chiral pyrrolidine scaffold.

Pyridine Derivatives with Alternative Amino Substituents

- 1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-ol: Structure: Replaces the acetylpiperazine with a diethylamino group and substitutes the ketone with a hydroxyl group . Key Differences:

- The diethylamino group reduces steric bulk compared to acetylpiperazine.

- Impact: Likely to exhibit distinct pharmacokinetics due to altered solubility and metabolic pathways .

Physicochemical and Electronic Properties

A comparative analysis of key properties is summarized below:

Electronic Effects :

- Trifluoromethyl groups in analogs like RTB70 and leniolisib enhance electron-deficient aromatic systems, favoring interactions with hydrophobic enzyme pockets .

Biologische Aktivität

1-(6-(4-Acetylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-one, with the CAS number 1355236-55-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 275.35 g/mol. The structure features a piperazine ring, which is commonly associated with various biological activities.

| Property | Value |

|---|---|

| CAS Number | 1355236-55-3 |

| Molecular Formula | C15H21N3O2 |

| Molecular Weight | 275.35 g/mol |

The compound's biological activity can be attributed to its interaction with various biological targets, particularly in the realm of receptor modulation and enzyme inhibition. The piperazine moiety has been linked to significant pharmacological effects, including:

- Receptor Antagonism : Similar compounds have shown efficacy as antagonists for various receptors, including serotonin and dopamine receptors.

- Kinase Inhibition : The presence of the pyridine structure suggests potential interactions with kinase pathways, which are crucial in cell signaling and cancer progression.

Antiviral Activity

Research indicates that compounds structurally similar to this compound exhibit antiviral properties. For instance, CCR5 receptor antagonists have demonstrated effectiveness in inhibiting HIV entry into host cells, suggesting that this compound may share similar mechanisms.

Antitumor Potential

Preliminary studies suggest that this compound could inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. The inhibition of protein tyrosine kinases (PTKs) is particularly noteworthy as these enzymes are often overactive in cancerous cells.

Study on Kinase Inhibition

In a study published by MDPI, compounds related to the piperazine class were evaluated for their inhibitory effects on CDK4/6 kinases. These kinases are critical in cell cycle regulation and are often targeted in cancer therapies. The results indicated that certain derivatives exhibited subnanomolar IC50 values against these targets, highlighting their potential therapeutic applications .

Antiviral Efficacy

A study focusing on CCR5 antagonists showed that compounds similar to this compound could significantly reduce viral loads in patients infected with R5-tropic HIV strains . This suggests a promising avenue for further exploration into its antiviral capabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.